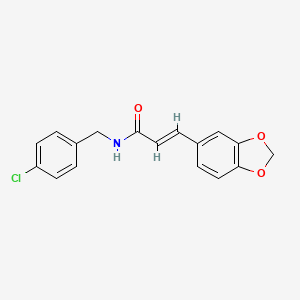

3-(1,3-benzodioxol-5-yl)-N-(4-chlorobenzyl)acrylamide

Beschreibung

3-(1,3-Benzodioxol-5-yl)-N-(4-chlorobenzyl)acrylamide is a synthetic acrylamide derivative characterized by a 1,3-benzodioxole (methylenedioxyphenyl) group and a 4-chlorobenzyl substituent. This compound is part of a broader class of acrylamides studied for their pharmacological properties, including kinase inhibition and antimicrobial activity .

Eigenschaften

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO3/c18-14-5-1-13(2-6-14)10-19-17(20)8-4-12-3-7-15-16(9-12)22-11-21-15/h1-9H,10-11H2,(H,19,20)/b8-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWHAWNMCHVQSU-XBXARRHUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(4-chlorobenzyl)acrylamide typically involves the reaction of 1,3-benzodioxole with 4-chlorobenzylamine, followed by the introduction of an acrylamide group. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1,3-benzodioxol-5-yl)-N-(4-chlorobenzyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The benzodioxole ring can be oxidized under strong oxidative conditions.

Reduction: The acrylamide group can be reduced to an amine under hydrogenation conditions.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, making it valuable for developing new synthetic pathways .

Biology

Research has indicated potential bioactive properties, particularly antimicrobial and anticancer effects. Studies have shown that compounds with similar structures can inhibit specific enzymes or receptors, suggesting that 3-(1,3-benzodioxol-5-yl)-N-(4-chlorobenzyl)acrylamide may exhibit similar mechanisms of action .

Medicine

The compound is being explored for therapeutic applications, particularly in drug development. Its structural characteristics may contribute to its efficacy against diseases such as cancer or neurodegenerative disorders like Alzheimer's disease .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its ability to act as a precursor for various chemical reactions makes it suitable for creating diverse products in the chemical manufacturing sector .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of structurally similar compounds to 3-(1,3-benzodioxol-5-yl)-N-(4-chlorobenzyl)acrylamide. The results indicated significant cytotoxic effects on cancer cell lines, leading to further exploration of its derivatives as potential chemotherapeutic agents .

Case Study 2: Antimicrobial Properties

Another research effort focused on evaluating the antimicrobial activity of compounds related to this acrylamide derivative. The findings demonstrated that certain derivatives exhibited potent activity against both bacterial and fungal strains, suggesting that modifications to the benzodioxole structure could enhance efficacy .

Wirkmechanismus

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(4-chlorobenzyl)acrylamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The following table summarizes structurally related acrylamides and their distinguishing features:

*Calculated based on molecular formula.

Functional Implications

- Lipophilicity and Solubility: The 4-chlorobenzyl group in the target compound enhances lipophilicity (clogP ~3.5*) compared to analogs with methoxy (e.g., ) or polar hydroxy groups (e.g., ).

- Electronic Effects : The electron-withdrawing chloro group in the target compound stabilizes the acrylamide carbonyl, enhancing hydrogen-bond acceptor capacity. In contrast, methoxy groups () are electron-donating, which may reduce electrophilicity and metabolic stability.

- Biological Activity: Thiazole-containing analogs (e.g., ) often exhibit kinase inhibitory activity due to interactions with ATP-binding pockets. Dual benzodioxolyl derivatives (e.g., ) may show enhanced affinity for serotonin receptors or monoamine oxidases. Dichlorophenyl-substituted compounds () could have increased cytotoxicity, as seen in antimicrobial studies.

Research Findings and Pharmacological Insights

- Synthetic Routes : The target compound is synthesized via nucleophilic acyl substitution, similar to methods described for (Z)-2-[(E)-3-(4-chlorophenyl)acrylamido] derivatives .

- Computational Modeling : Structural analogs like CID 1556612 () have been analyzed using SMILES and InChI descriptors to predict binding modes to kinases (e.g., JAK2) and cytochrome P450 enzymes.

- Metabolic Stability : The benzodioxole group in the target compound may undergo oxidative cleavage by CYP450, whereas dichlorophenyl analogs () resist metabolism due to halogenation.

Biologische Aktivität

3-(1,3-benzodioxol-5-yl)-N-(4-chlorobenzyl)acrylamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : (E)-3-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]prop-2-enamide

- Molecular Formula : C17H14ClNO3

- Molecular Weight : 315.75 g/mol

- Density : 1.3 g/cm³

- Boiling Point : 550.7 °C at 760 mmHg

Synthesis

The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(4-chlorobenzyl)acrylamide typically involves the reaction between 1,3-benzodioxole and 4-chlorobenzylamine under basic conditions, often utilizing potassium carbonate in a solvent such as dimethylformamide (DMF) . This synthetic route is crucial for producing the compound in sufficient yields for biological evaluation.

Antimicrobial Properties

Research indicates that compounds containing the benzodioxole moiety exhibit significant antimicrobial activity. A study on related derivatives demonstrated that certain benzodioxole compounds possess larvicidal activity against Aedes aegypti, suggesting potential applications in vector control . The presence of the chlorobenzyl group may enhance this activity through specific interactions with microbial targets.

The precise mechanism of action for 3-(1,3-benzodioxol-5-yl)-N-(4-chlorobenzyl)acrylamide remains to be fully elucidated. However, it is hypothesized that the compound may inhibit specific enzymes or receptors involved in cellular signaling pathways related to proliferation and apoptosis. Its interaction with biological targets could lead to the modulation of pathways associated with cancer and microbial resistance.

Case Studies and Research Findings

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.